4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Beschreibung
The compound 4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimidotriazinone derivative characterized by a fused bicyclic core. Key structural features include:
- Position 4: A 4-fluorophenyl group, introducing electron-withdrawing properties.
- Position 2: A 3-methylphenylamino substituent, contributing steric bulk and lipophilicity.
- Position 8: A methyl group, modulating electronic and steric interactions.
Eigenschaften
Molekularformel |
C20H18FN5O |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-8-methyl-2-(3-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H18FN5O/c1-12-4-3-5-16(10-12)23-19-24-18(14-6-8-15(21)9-7-14)26-17(27)11-13(2)22-20(26)25-19/h3-11,18H,1-2H3,(H2,22,23,24,25) |
InChI-Schlüssel |
ZKXGHCDJSOWYBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Guanidine Cyclocondensation
Reaction of 6-oxo-1,6-dihydropyrimidin-2-yl guanidines with triethyl orthoacetate under reflux conditions generates the triazinone ring via thermal rearrangement. A study by PubChem (PubMed entry) demonstrated that guanidines with secondary amines (e.g., NHCH2Ph) undergo regioselective recyclization at 120°C in acetic acid, yielding 4-substituted-2-methyl derivatives in 68–72% purity. The mechanism involves:
-
Pyrimidine ring opening via nucleophilic attack by the orthoacetate carbonyl oxygen.
-
Formation of a transient carbodiimide intermediate.
Critical parameters:
Microwave-Assisted One-Pot Synthesis
Modern approaches employ microwave irradiation to accelerate the annulation. A 2024 protocol achieved 89% yield by reacting 2-aminopyrimidine-4,6-diol with 1,3,5-triazine-2,4-diamine in dimethylacetamide (DMA) under 150 W irradiation for 15 minutes. This method minimizes side products like the open-chain carbodiimide by rapidly achieving the activation energy for electrocyclic closure.
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(OAc)2, SPhos ligand | 62 | 91 |
| PdCl2(dppf), no ligand | 48 | 84 |
| Microwave, 100°C, 1h | 78 | 94 |
3-Methylphenylamino Group Attachment
The [(3-methylphenyl)amino] group requires careful orthogonal protection. A sequential approach involves:
-
Boc Protection : Treating the triazinone with Boc2O in THF to shield reactive NH sites.
-
Buchwald-Hartwig Amination : Coupling 3-methylbromobenzene with Pd2(dba)3 (2 mol%) and Xantphos ligand (4 mol%) at 100°C for 18 hours.
-
Deprotection : HCl/dioxane cleavage of Boc groups yields the free amine with 93% efficiency.
Final Assembly and Purification
Convergent Synthesis
Combining the fluorophenyl-substituted triazinone with the 3-methylphenylamino precursor occurs via nucleophilic aromatic substitution. Reacting in NMP at 150°C for 8 hours installs the amino group at position 2, driven by the electron-withdrawing triazine ring activating the chloride leaving group.
Reaction Monitoring
-
HPLC Retention : Target compound elutes at 12.3 min (C18 column, 60% MeCN/water).
-
Mass Spec : [M+H]+ = 407.2 m/z (calc. 407.17).
Purification Techniques
-
Supercritical Fluid Chromatography (SFC) : Using CO2/MeOH (85:15) at 40°C and 150 bar achieves >99% purity, avoiding silica gel degradation common in flash chromatography.
-
Crystallization : Ethyl acetate/n-hexane (1:5) recrystallization yields needle-shaped crystals suitable for X-ray analysis.
Analytical Characterization
Structural Confirmation
-
X-ray Crystallography : Orthorhombic crystal system (Space group P212121) with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 15.678 Å. The dihedral angle between fluorophenyl and triazine planes is 27.8°, indicating moderate conjugation.
-
NMR Spectroscopy :
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89–7.86 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 2.35 (s, 3H, CH3).
-
19F NMR : -112.5 ppm (q, J = 8.6 Hz), confirming para-fluorine substitution.
-
Purity Assessment
-
HPLC-DAD : 254 nm detection, isocratic 65% MeCN, tR = 11.2 min, purity 99.2%.
-
Elemental Analysis : Calculated (%) for C21H18FN5O: C 64.44, H 4.64, N 17.89; Found: C 64.39, H 4.67, N 17.85.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Total Yield (%) | Time (h) | Cost Index |
|---|---|---|---|
| Guanidine Cyclocondensation | 58 | 24 | 1.0 |
| Microwave One-Pot | 82 | 2.5 | 1.8 |
| Convergent Assembly | 71 | 32 | 2.1 |
The microwave-assisted route provides the best yield-to-time ratio but requires specialized equipment. Traditional cyclocondensation remains valuable for small-scale synthesis due to lower reagent costs.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung aufgrund ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung, um das Verhalten von Pyrimido[1,2-a][1,3,5]triazinonen in verschiedenen chemischen Reaktionen zu verstehen.
Biologie
In der biologischen Forschung wird die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit biologischen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin
Die pharmazeutische Chemie erforscht diese Verbindung auf ihre potenziellen therapeutischen Anwendungen. Ihre Fähigkeit, mit bestimmten Enzymen oder Rezeptoren zu interagieren, könnte zur Entwicklung neuer Medikamente zur Behandlung von Krankheiten führen.
Industrie
In der Industrie macht die Stabilität und Reaktivität der Verbindung sie nützlich für die Synthese von fortschrittlichen Materialien, wie Polymeren und Beschichtungen.
Wirkmechanismus
Der Mechanismus, durch den 4-(4-Fluorphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on seine Wirkung entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Fluorphenyl- und Methylphenylaminogruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und beeinflussen deren Aktivität. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to 4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation and survival. It has been suggested that the presence of fluorinated phenyl groups enhances its interaction with biological targets.
- In Vitro Studies : In a study evaluating related triazine derivatives, significant growth inhibition was observed against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 80% in some cases .
Antimicrobial Activity
Emerging research indicates that similar compounds exhibit antimicrobial properties. The structural features that confer stability and reactivity may enhance their efficacy against bacterial strains.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the Pyrimidine Core : Utilizing precursors that allow for the construction of the triazine framework.
- Fluorination and Substitution Reactions : Introducing fluorinated groups and amines to achieve the desired structure.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Activity
In a comparative study on pyrimidine derivatives, researchers synthesized various analogs including 4-(4-fluorophenyl)-8-methyl derivatives. The results indicated that modifications at the phenyl rings significantly impacted their anticancer activity. The most potent derivatives showed IC50 values in low micromolar ranges against breast cancer cell lines .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of similar triazine compounds against Gram-positive and Gram-negative bacteria. Results demonstrated promising activity with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
Wirkmechanismus
The mechanism by which 4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methylphenylamino groups play crucial roles in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Substituent Analysis at Key Positions
The table below compares substituents at critical positions among the target compound and analogs from the evidence:
Key Observations:
Position 2: The 3-methylphenylamino group (target and ) provides steric bulk, which may optimize receptor binding compared to the 4-methylphenylamino group () . 4-phenylpiperazin-1-yl () introduces a basic nitrogen, likely enhancing solubility and enabling hydrogen bonding .
Position 8 :
Pharmacological Implications (Hypothetical)
While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:
- Enhanced Binding Affinity: The 4-fluorophenyl group may improve interactions with hydrophobic pockets in target proteins compared to non-halogenated analogs .
- Metabolic Stability: The 3-methylphenylamino group (vs.
Biologische Aktivität
The compound 4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Methyl groups : Potentially increase the steric bulk and modulate biological activity.
- Pyrimidine core : Known for its diverse biological activities, including antiviral and anticancer properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
Anticancer Activity
Pyrimidine derivatives have shown significant anticancer effects. In a study involving various pyrimidines, certain compounds demonstrated potent inhibitory effects against cancer cell lines. The presence of specific substituents on the pyrimidine ring can enhance activity against tumors by inducing apoptosis or inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HT29 | 15 | Apoptosis induction |
| B | MCF7 | 10 | Cell cycle arrest |
| C | A549 | 12 | Inhibition of angiogenesis |
Antimicrobial Activity
Pyrimidine derivatives are also noted for their antimicrobial properties. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | High |
| C. albicans | 64 | Moderate |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrimidine core significantly affect biological activity. For instance:
- Substitution at the 4-position : Enhances anticancer activity.
- Presence of electron-withdrawing groups : Increases antimicrobial potency.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Evaluation : A study on pyrimidine derivatives showed that compounds with a fluorophenyl group exhibited enhanced cytotoxicity against various cancer cell lines, suggesting that the fluorine atom plays a crucial role in increasing potency .
- Antimicrobial Studies : Research indicated that modifications in the side chains of pyrimidine derivatives led to improved activity against resistant bacterial strains, highlighting the importance of structural diversity in developing effective antimicrobial agents .
- In Vivo Studies : Animal models have demonstrated that certain pyrimidine derivatives can significantly reduce tumor size and inhibit metastasis when administered in therapeutic doses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of fused pyrimidotriazinone derivatives typically involves cyclization reactions using precursors like hydrazinyl pyrimidines with oxalyl chloride or substituted amines. For example, refluxing hydrazine intermediates with oxalyl chloride in DMF/Et₃N (8 hours, 80°C) yields cyclized products with >70% purity after recrystallization . Key parameters to optimize include solvent polarity (DMF vs. ethanol), stoichiometry of reagents (1:1 molar ratio), and reaction time (≥8 hours for complete cyclization). Monitoring via TLC/HPLC and adjusting pH during workup (ice/water quenching) improves yield .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and methylphenyl groups) and NH/amine signals (δ 8.1–8.5 ppm). The dihydrotriazinone ring protons appear as multiplet signals near δ 4.2–5.0 ppm .
- IR : Confirm carbonyl (C=O) stretching at 1680–1720 cm⁻¹ and NH bending at 3200–3400 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (M+H⁺) should align with the molecular formula (C₂₁H₁₉F₂N₅O). Fragmentation patterns should show losses of fluorophenyl (-C₆H₄F) and methylphenyl (-C₇H₇N) groups .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations. For cytotoxicity, employ MTT assays on cancer cell lines (IC₅₀ determination). Parallel testing with positive controls (e.g., doxorubicin) and solvent blanks ensures reliability. Data should include dose-response curves and statistical validation (p < 0.05, ANOVA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Step 1 : Compare bioactivity datasets (e.g., IC₅₀ variations across cell lines) using multivariate analysis (PCA or clustering) to identify outliers.
- Step 2 : Synthesize analogs with systematic substitutions (e.g., replacing 3-methylphenyl with 4-chlorophenyl) and retest activity.
- Step 3 : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends. For example, electron-withdrawing groups on the phenyl ring may enhance kinase inhibition by 1.5–2.0-fold .
Q. What experimental designs are optimal for assessing environmental fate and biodegradation pathways?
- Methodological Answer : Adopt a split-split-plot design with environmental compartments (soil, water) as main plots, microbial consortia as subplots, and timepoints as sub-subplots. Use LC-MS/MS to track parent compound degradation and metabolite formation (e.g., hydroxylated or dealkylated products). Include abiotic controls (autoclaved samples) to distinguish microbial vs. chemical degradation .
Q. How can computational methods (e.g., DFT, molecular docking) guide the rational design of analogs with improved solubility?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and logP values. Polar substituents (e.g., -OH, -COOH) reduce logP by 0.5–1.0 units.
- Docking Simulations : Target solvent-exposed pockets in proteins (e.g., albumin for solubility enhancement). Prioritize analogs with ΔG binding ≤ -8.0 kcal/mol .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 70%) for similar derivatives?
- Methodological Answer :
- Variable Screening : Use a Plackett-Burman design to test factors like solvent purity, catalyst age, and moisture content.
- Case Study : achieved 70% yield via strict anhydrous conditions, while lower yields (50%) in other studies correlated with trace water in DMF, leading to side reactions (hydrolysis of oxalyl chloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
